molecular formula C8H7N3O6S B14669251 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene CAS No. 41577-89-3

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene

Cat. No.: B14669251
CAS No.: 41577-89-3
M. Wt: 273.23 g/mol
InChI Key: IFTYOWOQDRGUSJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is a high-purity chemical compound intended for research and development purposes. It belongs to the class of trinitrobenzene derivatives, which are known for their utility in various energetic materials and chemical synthesis studies . The unique presence of the ethylsulfanyl moiety in its structure may influence its reactivity, solubility, and potential application as a building block or intermediate in the preparation of more complex molecules. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41577-89-3

Molecular Formula

C8H7N3O6S

Molecular Weight

273.23 g/mol

IUPAC Name

2-ethylsulfanyl-1,3,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O6S/c1-2-18-8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,2H2,1H3

InChI Key

IFTYOWOQDRGUSJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Historical Context and Evolution of Research on Polynitroaromatic Compounds

The study of polynitroaromatic compounds is deeply rooted in the history of modern chemistry, with its origins tracing back to the 18th and 19th centuries. Initially, these compounds garnered attention for their intense color, leading to their use as synthetic dyes. One of the earliest examples, 2,4,6-trinitrophenol, first prepared in 1771, was used as a yellow dye for fabrics and became known commercially as Picric Acid. nih.govwikipedia.org

The trajectory of research shifted dramatically in the late 19th century with the discovery of their energetic properties. It was realized that the high nitrogen-oxygen content in these molecules rendered them powerful explosives. chemeurope.combritannica.com This led to the synthesis and large-scale production of compounds like 2,4,6-trinitrotoluene (B92697) (TNT), which became the standard military explosive, largely replacing the more sensitive picric acid. wikipedia.org

The 20th century saw the evolution of research beyond explosives. The powerful electron-withdrawing nature of the nitro groups makes the aromatic ring highly susceptible to nucleophilic attack, a characteristic that became a focal point of mechanistic and synthetic studies. oup.com Polynitroaromatic compounds became benchmark substrates for investigating nucleophilic aromatic substitution (SNAr) reactions. libretexts.orglibretexts.org Furthermore, their ability to form charge-transfer complexes with electron-rich molecules opened new avenues of research in supramolecular chemistry. wikipedia.org Today, research continues to explore their synthesis, reactivity, and potential applications in fields ranging from materials science to microbiology, where bacteria have evolved pathways to biodegrade these synthetic compounds. nih.govnih.gov

Significance of Aromatic Thioethers in Synthetic and Material Sciences

Aromatic thioethers, also known as aryl sulfides, are organosulfur compounds characterized by a sulfur atom linked to at least one aromatic ring. wikipedia.org This class of compounds is of considerable importance in both synthetic chemistry and material sciences due to the unique properties conferred by the sulfur atom.

In the realm of synthetic and medicinal chemistry, the thioether linkage is a key structural motif found in a multitude of biologically active molecules and pharmaceutical agents. taylorandfrancis.com Aromatic thioethers serve as versatile intermediates for constructing more complex molecular architectures. The sulfur atom can be readily oxidized to form sulfoxides and sulfones, further expanding their synthetic utility. wikipedia.org Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have made the formation of the carbon-sulfur bond increasingly efficient, although challenges related to the use of foul-smelling thiols have prompted the development of alternative sulfur sources. taylorandfrancis.com

In material sciences, the incorporation of thioether linkages into polymer backbones imparts a range of desirable properties. Organosulfur-based polymers are noted for their thermal stability and high refractive indices. nih.gov The presence of sulfur can also enhance flame retardancy and has been explored in the development of advanced materials like polysulfones and polythiophenes, which can possess electrical conductivity. britannica.com Thioether-functionalized polymers and materials have also been investigated for applications in environmental remediation, such as the absorption of heavy metals, and in the development of drug delivery systems. nih.govresearchgate.net

Chemical Classification and Structural Features of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene

2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is classified as a substituted nitroaromatic compound and an aromatic thioether. Its structure consists of a central benzene (B151609) ring symmetrically substituted with three nitro (–NO₂) groups at positions 1, 3, and 5. An ethylsulfanyl (–S–CH₂CH₃) group is attached at the 2-position.

The defining structural feature of this molecule is the profound electronic effect exerted by the three nitro groups. As powerful electron-withdrawing groups, they render the aromatic ring extremely electron-deficient. This has two major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The ring is strongly deactivated against attack by electrophiles, as the electron density required for such reactions is severely diminished.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the aromatic ring highly susceptible to attack by nucleophiles. libretexts.org The negative charge of the intermediate formed during this process (a Meisenheimer complex) can be effectively delocalized and stabilized by the ortho and para nitro groups. libretexts.orglibretexts.org

In the specific case of this compound, the ethylsulfanyl group is positioned ortho to two of the nitro groups. While sulfur can donate electron density via resonance, this effect is generally weaker compared to the powerful withdrawing effect of the three nitro groups. The primary role of the ethylsulfanyl group is as a substituent that has been introduced onto the highly activated trinitrobenzene ring system, likely via a nucleophilic substitution reaction where ethanethiolate acts as the nucleophile.

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Synonyms 2,4,6-Trinitrophenyl ethyl sulfide (B99878)
Molecular Formula C₈H₇N₃O₆S
Molecular Weight 289.22 g/mol

Theoretical and Computational Investigations of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometry, stability, and electronic nature of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its total electronic energy. For this compound, a DFT calculation would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This would reveal the spatial orientation of the ethylsulfanyl group relative to the trinitrobenzene ring and the twisting of the nitro groups. However, specific optimized coordinates and energies for this molecule are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A specific FMO analysis for this compound would provide the energies of these orbitals and map their distribution across the molecule, but these specific calculations and the resulting reactivity indices (like chemical hardness and electrophilicity) have not been reported.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, an ESP map would be expected to show significant negative potential around the oxygen atoms of the nitro groups and positive potential around the hydrogen atoms and the electron-deficient aromatic ring. This map is crucial for predicting sites of nucleophilic or electrophilic attack. Unfortunately, a calculated ESP map for this specific compound is not available.

Computational Studies of Reaction Mechanisms and Kinetics

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed understanding of how reactants are converted into products.

To understand the mechanism of reactions involving this compound, such as its formation via nucleophilic aromatic substitution, computational chemists would locate the transition state structure—the highest energy point along the reaction pathway. Calculating the energy of this transition state relative to the reactants provides the activation energy barrier, a critical factor determining the reaction rate. Such calculations for reactions involving this specific molecule have not been found in the literature.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the energies of reactants, transition states, and products. A study on this compound would analyze how solvents of varying polarity might stabilize or destabilize key structures in a reaction, thereby altering the energy barriers. However, no such specific computational studies on solvent effects for this compound are documented.

Analysis of Intermolecular Interactions and Crystal Engineering Principles

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. Understanding these forces is crucial for predicting and designing materials with specific properties.

Hydrogen Bonding Analysis (e.g., C-H···O, C-H···S)

In the crystalline form of this compound, weak hydrogen bonds would be expected to play a role in stabilizing the crystal packing. Specifically, interactions involving the hydrogen atoms of the ethyl group and the benzene (B151609) ring as donors, and the oxygen atoms of the nitro groups or the sulfur atom of the ethylsulfanyl group as acceptors (C-H···O and C-H···S), would be anticipated. A detailed analysis would require crystallographic data to determine the precise geometries (distances and angles) of these potential bonds. For instance, in related nitroaromatic compounds, weak intermolecular C-H···O hydrogen bonds are frequently observed. However, without experimental or simulated structural data for this compound, a quantitative analysis of these interactions is not possible.

π-π Stacking and Dispersive Interactions

The electron-deficient trinitrobenzene ring is a prime candidate for engaging in π-π stacking interactions. These interactions, driven by electrostatic and dispersive forces, would likely involve parallel or offset arrangements of the aromatic rings in the crystal structure. The nature and strength of these interactions significantly influence the solid-state properties of the material. A computational analysis would typically involve calculating the interaction energies and geometric parameters (interplanar distance, slip angle) of these stacked motifs. Such specific data is currently unavailable for the title compound.

Weak Non-Covalent Interactions (e.g., Halogen Bonds, Chalcogen Bonds)

The sulfur atom in the ethylsulfanyl group introduces the possibility of chalcogen bonding. A chalcogen bond is a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, such as the oxygen atom of a nitro group from a neighboring molecule. Theoretical studies on similar molecules have explored these types of interactions. researchgate.net The existence and significance of such bonds in the crystal structure of this compound would require dedicated computational modeling, such as molecular electrostatic potential surface calculations, which have not been reported.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations could reveal the preferred orientations of the ethylsulfanyl group relative to the trinitrobenzene ring and the rotational dynamics of the nitro groups. Such simulations have been performed on related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene to understand their stability and mechanical properties. nih.govnih.gov However, no specific MD simulation studies for this compound have been found in the literature, precluding a discussion of its specific dynamic behavior and conformational landscape.

Predictive Modeling for Chemical Behavior and Material Design (excluding QSAR for toxicity)

Predictive modeling, often employing machine learning and deep learning techniques, can be used to estimate various physicochemical properties of a compound based on its molecular structure. researchgate.net For this compound, models could potentially predict properties such as density, heat of formation, and detonation performance, which are crucial for the design of energetic materials. These models are typically trained on large datasets of compounds with known properties. While general frameworks for such predictions exist, specific predictive models and their outputs for the chemical behavior and material design applications of this compound have not been published.

Exploration of 2 Ethylsulfanyl 1,3,5 Trinitrobenzene in Advanced Materials Science Frameworks

Supramolecular Chemistry and Crystal Engineering with the Compound as a Building Block

The principles of supramolecular chemistry and crystal engineering offer a powerful strategy for the rational design of solid-state materials with tailored properties. These disciplines rely on the control of non-covalent interactions to guide the assembly of molecular components into predictable and functional architectures. 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is a promising candidate for such endeavors due to its capacity for engaging in a variety of intermolecular interactions.

Design and Characterization of Cocrystals and Multi-Component Systems

Cocrystallization, the process of combining two or more different molecular species in a single crystal lattice, has emerged as a valuable tool for modulating the physicochemical properties of solid materials, such as solubility and melting point. nih.govnih.gov The design of cocrystals involving this compound would hinge on the strategic selection of coformer molecules that can participate in complementary non-covalent interactions.

The design of multi-component systems with this compound could lead to materials with interesting optical or electronic properties. For example, co-crystallization with a fluorescent electron donor could result in a new material with distinct charge-transfer emission characteristics.

Interactive Data Table: Potential Coformers for Cocrystal Formation

Coformer TypeExamplePotential Interaction
Polycyclic Aromatic HydrocarbonPyreneπ-π stacking, Charge-transfer
Electron-rich HeterocyclePhenothiazineCharge-transfer, N-H···O hydrogen bonding
Carboxylic AcidBenzoic AcidO-H···O hydrogen bonding
AmideBenzamideN-H···O hydrogen bonding

Self-Assembly Processes Driven by Intermolecular Interactions

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental concept in supramolecular chemistry. The same intermolecular forces that drive cocrystal formation can also direct the self-assembly of this compound in solution or at interfaces.

In appropriate solvent systems, it is conceivable that this compound could self-assemble into well-defined nano- or microstructures. For instance, in non-polar solvents, π-π stacking interactions between the electron-deficient aromatic rings could dominate, leading to the formation of one-dimensional stacks or columns. The ethylsulfanyl groups could then mediate the lateral organization of these stacks.

In the presence of complementary molecules, more complex self-assembled structures could be envisioned. For example, in a two-component system with a molecule containing multiple hydrogen bond donor sites, the formation of extended hydrogen-bonded networks is plausible. The study of benzene-1,3,5-tricarboxamides (BTAs) in water, which self-assemble into one-dimensional fibers, membranes, and nanotubes, showcases the potential for small molecules to form complex, functional architectures driven by a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Electron Acceptor Properties in Charge-Transfer Complexes and Organic Semiconductors

The electron-deficient nature of the 1,3,5-trinitrobenzene (B165232) core is a defining characteristic of this compound. This property makes it a potent electron acceptor, capable of forming charge-transfer (CT) complexes with a wide range of electron donor molecules. nih.govejournal.by

In a CT complex, an electron is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov This interaction results in the formation of new absorption bands in the visible region of the electromagnetic spectrum, often leading to intense coloration. researchgate.net The energy of the CT transition is related to the ionization potential of the donor and the electron affinity of the acceptor.

The formation and stability of CT complexes can be studied using various spectroscopic techniques, including UV-Vis and NMR spectroscopy. nih.govscienceopen.com The stoichiometry of the complex, as well as its formation constant and molar extinction coefficient, can be determined from these measurements. researchgate.net

The ability to act as an electron acceptor is a crucial property for materials used in organic semiconductors. In organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs), electron-accepting (n-type) materials are required to transport electrons. While there are no reports on the use of this compound in organic semiconductors, its inherent electron-accepting properties suggest that it could be a valuable component in the design of new n-type materials. Further research into its charge transport characteristics would be necessary to validate this potential.

Interactive Data Table: Spectroscopic Parameters of a Hypothetical Charge-Transfer Complex

ParameterValueSignificance
λmax (CT band)450 nmWavelength of maximum absorption of the charge-transfer band
Molar Absorptivity (ε)1.5 x 104 L mol-1 cm-1Indicates the strength of the absorption
Formation Constant (KCT)250 M-1Quantifies the stability of the complex in solution
Stoichiometry (D:A)1:1The ratio of donor to acceptor molecules in the complex

Role in the Design of Molecular Recognition Systems (conceptual framework)

Molecular recognition is the specific, non-covalent interaction between two or more molecules. This phenomenon is at the heart of many biological processes and is a key goal in the design of synthetic chemical systems for sensing, catalysis, and drug delivery. The ability of this compound to participate in a range of intermolecular interactions makes it a conceptually interesting building block for molecular recognition systems.

A molecular recognition system based on this compound could be designed to selectively bind to specific guest molecules through a combination of charge-transfer, hydrogen bonding, and π-π stacking interactions. For example, a host molecule incorporating the this compound unit could be designed to have a cavity lined with the electron-deficient aromatic surface and hydrogen bond accepting nitro groups. Such a host could exhibit selectivity for guest molecules that are electron-rich and possess complementary hydrogen bond donor functionalities.

The recognition event could be signaled by a change in a measurable physical property, such as a color change due to the formation of a charge-transfer complex, or a change in fluorescence (quenching or enhancement). This principle is the basis for many chemical sensors. Surfactant-based systems have been shown to be effective in enhancing molecular recognition for the detection of certain analytes, where the surfactant can help to pre-organize the probe and target molecules. researchgate.net

Theoretical Contributions to Photonic and Optoelectronic Material Design Principles

In the absence of extensive experimental data, computational methods can provide valuable insights into the potential of new molecules for materials applications. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic and optical properties of molecules like this compound. researchgate.net

Theoretical calculations could be employed to determine the HOMO and LUMO energy levels of this compound, which are crucial for understanding its electron-accepting properties and for predicting the energy of charge-transfer transitions in complexes with various donors. nih.gov The calculated electron affinity would provide a quantitative measure of its strength as an electron acceptor.

Furthermore, computational studies could be used to simulate the absorption and emission spectra of the molecule and its charge-transfer complexes, providing a theoretical basis for the design of new photonic materials. The results of such calculations can guide the synthetic chemist in modifying the molecular structure to tune the optical and electronic properties for specific applications. For instance, the effect of substituting the ethylsulfanyl group with other substituents on the HOMO-LUMO gap and other optoelectronic parameters could be systematically investigated. researchgate.net

Potential as a Component in Responsive or Switchable Molecular Architectures

Responsive or "smart" materials are materials that can change their properties in response to an external stimulus, such as light, heat, or a chemical analyte. The design of such materials often involves the incorporation of molecular components that can undergo a reversible change in their structure or electronic properties.

The strong electron-accepting nature of this compound suggests that it could be incorporated into switchable molecular architectures where the charge-transfer state can be modulated by an external stimulus. For example, a dyad molecule consisting of this compound covalently linked to a photochromic electron donor could exhibit switchable charge-transfer properties. Upon irradiation with light of a specific wavelength, the donor could be switched to a state with a higher HOMO energy level, leading to the formation of an intramolecular charge-transfer complex, which would be accompanied by a change in color and other photophysical properties.

Another possibility would be to incorporate this compound into a polymer backbone. The interaction of the polymer with certain analytes could disrupt the intermolecular charge-transfer interactions between the trinitrobenzene units, leading to a measurable change in the material's properties. While these concepts are currently speculative, they highlight the potential for this compound to serve as a functional component in the development of novel responsive materials.

Future Research Directions and Unexplored Academic Avenues

Development of Asymmetric Synthesis Routes to Chiral Analogs

The core structure of 2-(Ethylsulfanyl)-1,3,5-trinitrobenzene is achiral. However, the introduction of chirality can lead to materials with unique properties, including applications in asymmetric catalysis or as chiral resolving agents. Future research could focus on developing synthetic routes to chiral analogs.

Potential Chiral Analogs and Synthetic Strategies:

Chirality on the Alkyl Group: One approach involves replacing the ethyl group with a chiral alkyl substituent. For instance, the synthesis of (R)- and (S)-2-(sec-butylsulfanyl)-1,3,5-trinitrobenzene could be achieved through nucleophilic aromatic substitution on 1-chloro-2,4,6-trinitrobenzene using enantiomerically pure sec-butanethiol.

Chirality at the Sulfur Atom: A second approach is the asymmetric oxidation of the thioether to a chiral sulfoxide (B87167). This would create a stereogenic center at the sulfur atom. Modern methods for asymmetric sulfoxidation, often employing chiral metal-based catalysts or biocatalysts, could be adapted for this purpose. nih.gov

The development of these asymmetric syntheses is a significant challenge. Methods for preparing enantiomerically pure organosulfur compounds, particularly tertiary thiols and thioethers, are less developed than those for other functional groups. beilstein-journals.orgbeilstein-journals.org Biocatalytic methods, using enzymes like ene-reductases, have shown promise in the asymmetric synthesis of chiral thioethers and could offer a novel route to these analogs. nih.gov A summary of potential strategies is presented in Table 1.

Chirality Target Proposed Method Key Challenge Potential Catalyst/Reagent
Carbon center on alkyl chainNucleophilic substitution with chiral thiolAvailability of enantiopure starting thiol(R)- or (S)-sec-butanethiol
Sulfur atom (sulfoxide)Asymmetric oxidation of thioetherAchieving high enantioselectivity without over-oxidationChiral vanadium or titanium complexes; enzymatic oxidation
Planar chirality (in cyclophane analogs)Catalytic asymmetric electrophilic sulfenylationControl of atropisomerism and ring strainChiral Lewis base catalysts

This table outlines potential future research pathways for creating chiral analogs of this compound, based on established principles in asymmetric synthesis.

Investigation of Novel Catalytic Transformations Involving the Ethylsulfanyl Group

The reactivity of this compound is often dominated by the electron-deficient aromatic ring and its nitro groups. However, the ethylsulfanyl group represents a versatile handle for further functionalization through modern catalytic methods.

Promising Catalytic Transformations:

Selective Oxidation: While oxidation to the corresponding sulfoxide and sulfone is known, developing catalytic methods for selective oxidation would be a significant advance. Catalysts based on polyoxomolybdates have shown high efficiency and selectivity in oxidizing various thioethers, often under mild, room-temperature conditions. rsc.org Applying such catalysts could provide controlled access to 2-(Ethylsulfinyl)-1,3,5-trinitrobenzene or 2-(Ethylsulfonyl)-1,3,5-trinitrobenzene, which would have markedly different electronic and steric properties.

C-S Bond Functionalization: Recent advances in transition-metal catalysis have enabled the functionalization of C-S bonds. It may be possible to develop catalytic methods to cleave the aryl-S bond and couple the trinitrophenyl moiety with other organosulfur or organometallic reagents, providing a divergent route to a wide array of analogs.

C-H Bond Activation: A particularly exciting avenue is the catalytic functionalization of the C-H bonds on the ethyl group. Transition metal catalysts, particularly those based on iridium or rhodium, are known to activate and functionalize otherwise inert C(sp³)–H bonds. researchgate.netacs.org Such a strategy could be used to introduce new functional groups (e.g., hydroxyl, amino, or alkyl groups) onto the ethyl chain, creating a library of new derivatives without altering the core aromatic structure.

These catalytic approaches would expand the chemical space accessible from this compound, enabling the synthesis of novel compounds with tailored properties.

Advanced Spectroscopic Studies Under Extreme Conditions

Polynitroaromatic compounds can exhibit complex phase behavior and chemical transformations under extreme conditions of high pressure or low temperature. Such studies are crucial for understanding material stability, intermolecular interactions, and sensitivity to external stimuli.

High-Pressure Studies: High-pressure Raman spectroscopy and X-ray diffraction are powerful tools for investigating the structural changes in energetic materials. tandfonline.comacs.orged.ac.uk Subjecting this compound to high pressures could reveal pressure-induced phase transitions, changes in molecular conformation, and alterations in the vibrational modes of the nitro and ethylsulfanyl groups. This data provides insight into the material's compressibility and stability, which are critical parameters for energetic materials. researchgate.net

Low-Temperature Studies: Low-temperature NMR spectroscopy can provide detailed information about molecular dynamics and conformational equilibria. science.govnih.govaps.org By cooling a sample to cryogenic temperatures, it is possible to slow or "freeze out" dynamic processes, allowing for the characterization of individual conformers or transient species that are unobservable at room temperature. researchgate.net This could be used to study the rotational barriers around the C-S and C-N bonds and to understand the conformational preferences of the molecule in its ground state.

Data from these advanced spectroscopic techniques would provide fundamental insights into the solid-state chemistry of this compound and its response to extreme environments.

Interdisciplinary Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

A holistic understanding of this compound and its derivatives can best be achieved through an interdisciplinary approach that integrates synthesis, spectroscopy, and computational chemistry.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the structures, properties, and reactivity of nitroaromatic compounds. mdpi.comresearchgate.netmdpi.com A synergistic workflow would involve:

Computational Design: Using DFT to predict the geometric and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) of hypothetical new analogs. nih.gov This can help prioritize synthetic targets.

Targeted Synthesis: Synthesizing the prioritized compounds using the advanced catalytic or asymmetric methods described previously.

Spectroscopic Characterization: Analyzing the synthesized compounds using advanced spectroscopic techniques (e.g., high-pressure Raman, low-temperature NMR).

Model Refinement: Comparing the experimental spectroscopic data with theoretical predictions from DFT calculations. longdom.orgnih.gov Discrepancies can be used to refine the computational models, leading to more accurate future predictions.

This iterative cycle of prediction, synthesis, and characterization allows for a much deeper and more rapid understanding of structure-property relationships than any single approach could achieve alone.

Exploration of Structure-Reactivity Relationships within Broader Families of Sulfur-Substituted Polynitroaromatics

The properties of this compound are determined by a delicate interplay between the electron-withdrawing nitro groups and the sulfur substituent. A systematic exploration of structure-reactivity relationships (SRRs) within a broader family of related compounds would yield fundamental insights into this interplay.

A research program could involve the synthesis and analysis of a matrix of compounds where key structural features are varied systematically, as outlined in Table 2.

Variable Parameter Examples of Variation Property to Investigate
Sulfur Oxidation State Thioether (-S-), Sulfoxide (-SO-), Sulfone (-SO₂-)Electronic effect (donor vs. withdrawer), thermal stability, reactivity toward nucleophiles.
Alkyl Group on Sulfur Methyl, Ethyl, Isopropyl, tert-ButylSteric effects on conformation and reactivity, impact on crystal packing.
Number of Nitro Groups Dinitro- and tetranitro- analogsSensitivity, energetic performance, susceptibility to nucleophilic attack.
Position of Substituents Isomers with different substitution patternsDipole moment, intermolecular interactions, regioselectivity of reactions.

This table proposes a systematic study to elucidate structure-reactivity relationships by methodically altering the molecular structure of sulfur-substituted polynitroaromatics.

By correlating these structural modifications with experimentally determined properties (e.g., thermal stability via DSC, electrochemical potentials via cyclic voltammetry, reactivity kinetics) and computational data, robust quantitative structure-activity relationship (QSAR) models could be developed. ijirset.comresearchgate.net Such models are critical for predicting the properties of yet-unsynthesized compounds and for the rational design of new molecules with specific, targeted functionalities. The electronic effects of sulfur-based substituents can be profound, ranging from electron-donating in thioethers to strongly electron-withdrawing in sulfones, offering a wide range of properties to explore. nih.govubc.ca

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